molecular formula C22H17F2N3O3S B2468171 2-(2,4-difluorophenoxy)-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide CAS No. 1020980-49-7

2-(2,4-difluorophenoxy)-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide

Cat. No. B2468171
CAS RN: 1020980-49-7
M. Wt: 441.45
InChI Key: KFENRRQRSZSKES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-difluorophenoxy)-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H17F2N3O3S and its molecular weight is 441.45. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-difluorophenoxy)-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-difluorophenoxy)-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Imaging Applications

A novel series of compounds, including derivatives closely related to the mentioned chemical structure, have been synthesized and evaluated for their potential in imaging applications. Specifically, compounds within this series have been explored for their ability to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. Studies have demonstrated the synthesis and biological evaluation of these compounds, highlighting their subnanomolar affinity for TSPO and potential as in vivo positron emission tomography (PET) radiotracers for imaging neuroinflammation (Damont et al., 2015).

Synthesis of Novel Compounds

Research has focused on synthesizing novel heterocycles incorporating the antipyrine moiety, utilizing key intermediates like 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide. These efforts have led to the creation of new coumarins, pyridines, pyrroles, thiazoles, and aminopyrazoles with characterized antimicrobial activities, showcasing the molecule's versatility as a precursor in synthesizing biologically active compounds (Bondock et al., 2008).

Antimicrobial Activities

Further studies have synthesized and evaluated novel thienopyrimidine linked rhodanine derivatives for their antimicrobial activity. These compounds, including variations of the core structure, have demonstrated potent antibacterial efficacy against various strains, including E. coli and B. subtilis, with minimal inhibitory concentrations indicating their potential as effective antimicrobial agents (Kerru et al., 2019).

Anti-inflammatory and Antinociceptive Properties

Another dimension of research has explored the derivatives of pyrazolopyrimidin-4(5H)-ones for their antinociceptive and anti-inflammatory properties. These studies have highlighted the synthesis of compounds with significant activity in models of pain and inflammation, pointing towards the therapeutic potential of derivatives in treating conditions associated with pain and inflammation (Selvam et al., 2012).

properties

IUPAC Name

2-(2,4-difluorophenoxy)-N-[3-(6,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N3O3S/c1-12-13(2)25-22-27(21(12)29)18(11-31-22)14-4-3-5-16(8-14)26-20(28)10-30-19-7-6-15(23)9-17(19)24/h3-9,11H,10H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFENRRQRSZSKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N(C1=O)C(=CS2)C3=CC(=CC=C3)NC(=O)COC4=C(C=C(C=C4)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-difluorophenoxy)-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.